N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
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Overview
Description
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that features a unique combination of cyclopropyl, thiophene, and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl and thiophene intermediates, followed by their coupling with the benzodioxin moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide include:
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties.
Benzodioxin derivatives: Compounds with the benzodioxin moiety, often studied for their potential biological activities.
Cyclopropyl compounds: Molecules featuring the cyclopropyl group, which can impart unique chemical and physical properties.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(20-11-19(24,12-3-4-12)16-2-1-9-27-16)18(23)21-13-5-6-14-15(10-13)26-8-7-25-14/h1-2,5-6,9-10,12,24H,3-4,7-8,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVGJJKYFJMLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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